4-(Methoxymethyl)-2-methyl-1,3-thiazole chemical structure and properties
4-(Methoxymethyl)-2-methyl-1,3-thiazole chemical structure and properties
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Executive Summary
4-(Methoxymethyl)-2-methyl-1,3-thiazole (C₆H₉NOS) is a specialized heterocyclic compound belonging to the 2,4-disubstituted thiazole family.[1] Characterized by a "nutty," "roasted," and "vegetable-like" organoleptic profile, it serves as a high-value intermediate in flavor chemistry and a strategic scaffold in medicinal chemistry.[1][2] Its structural distinctiveness lies in the C4-methoxymethyl group, which functions as a lipophilic ether linkage capable of modulating metabolic stability and hydrogen-bonding potential in drug candidates.[1]
This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and industrial applications, designed for researchers in organic synthesis and drug development.[1]
Chemical Identity & Structural Profile[1][2][3][4][5][6]
The compound features a five-membered aromatic thiazole ring substituted at the C2 position with a methyl group and at the C4 position with a methoxymethyl moiety.[1] This substitution pattern imparts unique electronic properties, balancing the electron-deficient nature of the thiazole ring (due to the C=N bond) with the electron-donating effects of the alkyl and ether groups.[1]
| Parameter | Details |
| IUPAC Name | 4-(Methoxymethyl)-2-methyl-1,3-thiazole |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| SMILES | CC1=NC(COC)=CS1 |
| InChI Key | Predicted:[1][3] XWYDEOAZVIYBKM-UHFFFAOYSA-N (Analogous) |
| Structural Class | 1,3-Thiazole; Alkyl-aryl ether |
| Key Precursor CAS | 7369-69-9 (4-(Chloromethyl)-2-methylthiazole) |
Synthetic Pathways & Manufacturing[1]
The synthesis of 4-(methoxymethyl)-2-methyl-1,3-thiazole is most robustly achieved through two primary routes: the Modified Hantzsch Thiazole Synthesis (cyclization) and the Williamson Ether Synthesis (functionalization).[1]
Route A: Williamson Ether Synthesis (Recommended)
This pathway is preferred for its high yield and operational simplicity.[1] It proceeds via the nucleophilic substitution of a chloromethyl precursor.[1]
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Precursor: 4-(Chloromethyl)-2-methylthiazole (CAS 7369-69-9).[1]
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Mechanism: SN2 Nucleophilic Substitution.[1]
Experimental Protocol
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Preparation: Charge a reaction vessel with anhydrous methanol (10 volumes).
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Activation: Add Sodium Methoxide (1.1 equivalents) at 0°C under nitrogen atmosphere.
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Addition: Dropwise add 4-(Chloromethyl)-2-methylthiazole (1.0 equivalent) to the solution, maintaining temperature <10°C to prevent polymerization.
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Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).
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Work-up: Quench with water, extract with Dichloromethane (DCM), and dry the organic layer over MgSO₄.[1]
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Purification: Distillation under reduced pressure (approx. 10 mmHg) yields the target product as a pale yellow liquid.[1]
Route B: Direct Hantzsch Cyclization
This route constructs the thiazole ring directly from acyclic precursors.[1]
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Reagents: Thioacetamide + 1-Chloro-3-methoxy-2-propanone.[1]
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Conditions: Reflux in Ethanol/Toluene.[1]
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic flow for both the Hantzsch construction and the Williamson functionalization.
Caption: Synthesis workflow comparing the stepwise Williamson ether route (solid lines) and the direct Hantzsch cyclization (dashed lines).
Physicochemical Properties[1][2][5][8][9]
The physical profile of 4-(methoxymethyl)-2-methyl-1,3-thiazole is governed by the lipophilic methyl/methoxymethyl groups and the polar thiazole nitrogen.[1]
| Property | Value / Range | Rationale |
| Physical State | Liquid | Low molecular weight aromatic ether.[1] |
| Appearance | Colorless to pale yellow | Typical of alkyl-thiazoles; darkens on oxidation.[1] |
| Boiling Point | 170–180°C (est.) | Higher than 4-methylthiazole (133°C) due to ether oxygen mass/polarity.[1] |
| Density | 1.12 ± 0.05 g/mL | Sulfur atom contributes significantly to density.[1] |
| LogP (Octanol/Water) | 1.2 – 1.5 (Predicted) | Moderately lipophilic; suitable for CNS penetration in pharma. |
| Solubility | Ethanol, DCM, DMSO | High organic solubility; sparingly soluble in water.[1] |
| Odor Threshold | Low (< 1 ppm) | Potent nutty, roasted, sulfurous aroma.[1] |
Applications
Flavor & Fragrance Industry
Thiazoles are "character impact compounds" in savory flavors.[1]
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Profile: Nutty, roasted meat, vegetable (green/earthy), and sulfurous notes.[1]
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Usage: Used in formulations for soups, meat substitutes, and nut flavorings to provide authentic "cooked" notes.[1]
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Regulatory: While specific FEMA numbers exist for analogs (e.g., FEMA 3632 for 2-isopropyl-4-methylthiazole), this specific isomer is often used as a high-impact intermediate or captive ingredient.[1]
Pharmaceutical Development
In medicinal chemistry, the 4-methoxymethyl-2-methylthiazole moiety serves as a bioisostere for other 5-membered heterocycles.[1]
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Metabolic Stability: The methoxymethyl group blocks the C4 position from metabolic oxidation, potentially extending half-life compared to a bare methyl group.[1]
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Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to purely alkylated thiazoles while maintaining membrane permeability.[1]
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Precursor Utility: It is a key building block for synthesizing thiazole-5-carboxylic acid derivatives (via lithiation at C5) used in anti-inflammatory and anti-neoplastic research.[1]
Safety & Handling (SDS Summary)
Hazard Classification:
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Flammable Liquid (Category 4): Flash point likely >60°C but <93°C.
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Skin/Eye Irritant: Thiazoles are known irritants.[1]
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Acute Toxicity: Harmful if swallowed (Oral LD50 estimated 500–2000 mg/kg based on analogs).
Handling Protocols:
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazoles can darken and degrade upon exposure to air and light.
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PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.[1]
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Spill Response: Absorb with inert material (vermiculite); do not flush to sewer due to high aquatic toxicity potential of sulfur heterocycles.[1]
References
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BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from
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National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 22758941: 2-(Methoxymethyl)thiazole.[1][5] Retrieved from [1]
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Sigma-Aldrich. (2025).[1] Product Specification: 4-(Chloromethyl)-2-methylthiazole Hydrochloride. Retrieved from
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The Good Scents Company. (2024).[1] Flavor Profile and Safety Data for Thiazole Derivatives. Retrieved from
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Molecules Journal. (2022).[1] New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [1]
